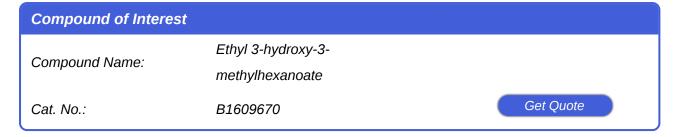


# Technical Guide: Spectral Analysis of Ethyl 3-hydroxyhexanoate (CAS Number: 2305-25-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-hydroxyhexanoate (CAS Number: 2305-25-1). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information for identification, characterization, and quality control purposes. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format. Detailed experimental protocols for acquiring this data are also provided, along with a generalized workflow for spectral analysis.

Initial Note on Compound Identification: The CAS number 2305-25-1 is registered to Ethyl 3-hydroxyhexanoate. The initially requested topic "Ethyl 3-hydroxy-3-methylhexanoate" corresponds to a different chemical entity. This guide will focus on the spectral data for the compound officially associated with the provided CAS number.

### **Chemical Structure and Properties**

- IUPAC Name: ethyl 3-hydroxyhexanoate[1]
- Synonyms: Ethyl 3-hydroxycaproate, 3-hydroxyhexanoic acid ethyl ester[1]



Molecular Formula: C<sub>8</sub>H<sub>16</sub>O<sub>3</sub>[2]

Molecular Weight: 160.21 g/mol [2]

Appearance: Colorless to light yellow liquid[3]

• Odor: Fruity[3]

#### **Spectral Data Summary**

The following sections present the key spectral data for Ethyl 3-hydroxyhexanoate, organized for clarity and ease of comparison.

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.12	Quartet	~7.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.98	Multiplet	-	-CH(OH)-
~2.43	Multiplet	-	-CH <sub>2</sub> -COO-
~1.45	Multiplet	-	-CH(OH)-CH <sub>2</sub> -CH <sub>2</sub> -
~1.32	Multiplet	-	-CH2-CH2-CH3
~1.25	Triplet	~7.1	-O-CH₂-CH₃
~0.91	Triplet	~7.3	-CH2-CH2-CH3

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.



Chemical Shift (δ) ppm	Assignment
~172.5	C=O (Ester)
~68.0	-CH(OH)-
~60.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
~41.5	-CH <sub>2</sub> -COO-
~36.0	-CH(OH)-CH <sub>2</sub> -CH <sub>2</sub> -
~18.8	-CH2-CH2-CH3
~14.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14.0	-CH2-CH2-CH3

#### Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3450	Strong, Broad	O-H Stretch (Alcohol)
~2960, ~2935, ~2875	Strong	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
~1180	Strong	C-O Stretch (Ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for electron ionization (EI).



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment (Proposed Fragment)
117	High	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
103	High	[CH(OH)CH2COOC2H5]+
88	High	[CH₂=C(OH)OC₂H₅] <sup>+</sup> (McLafferty Rearrangement)
71	Moderate	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
45	Moderate	[C₂H₅O] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup>

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory practices for the analysis of liquid organic compounds.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A small amount of Ethyl 3-hydroxyhexanoate (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ¹H NMR Acquisition Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: Typically 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.



- Number of Scans: 8-16, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
  - Spectral Width: Typically 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of <sup>13</sup>C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

## Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A single drop of neat Ethyl 3-hydroxyhexanoate is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is collected first.
  - The sample is then applied to the crystal, and the sample spectrum is recorded.
  - Spectral Range: Typically 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.



- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: The neat liquid sample of Ethyl 3-hydroxyhexanoate is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 μg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
  - Injection Volume: 1 μL.
  - Injector Temperature: 250 °C.
  - Injection Mode: Split or splitless, depending on the sample concentration.
  - o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x
     0.25 mm x 0.25 μm).
  - Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Mass Range: m/z 40-400.

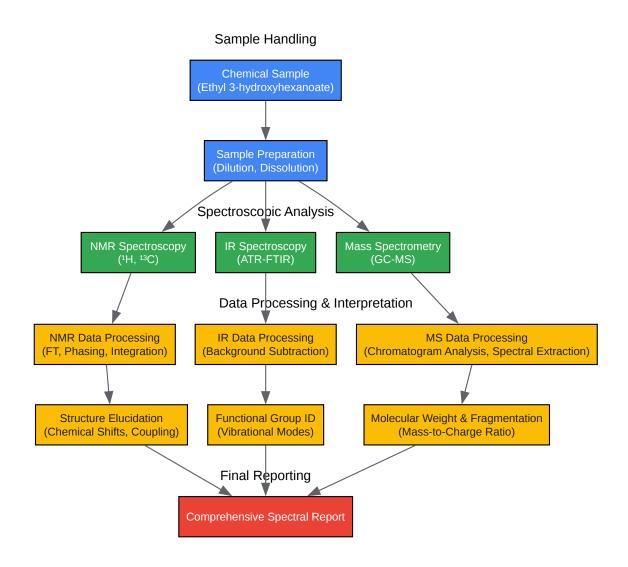


- Scan Speed: Normal.
- Data Processing: The total ion chromatogram (TIC) is used to identify the peak
  corresponding to Ethyl 3-hydroxyhexanoate. The mass spectrum of this peak is then
  extracted and analyzed for its fragmentation pattern. The spectrum can be compared to a
  reference library (e.g., NIST) for confirmation.

#### **Workflow and Logical Relationships**

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like Ethyl 3-hydroxyhexanoate.





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**Caption:** General workflow for spectral analysis of a chemical compound.

#### **Conclusion**

The spectral data and methodologies presented in this technical guide provide a foundational resource for the identification and characterization of Ethyl 3-hydroxyhexanoate. The tabulated data for <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS, combined with the detailed experimental protocols, offer a practical reference for researchers and scientists. The provided workflow diagram



further clarifies the logical progression of spectral analysis, from sample preparation to final reporting. This comprehensive information is crucial for ensuring the quality and integrity of this compound in research and development applications.

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#### References

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